1,3-benzothiazol-2-ylmethyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate
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Overview
Description
This compound is a member of the benzothiazole family, known for its significant role in various chemical, pharmaceutical, and industrial applications. It combines the unique structural features of benzothiazole with a butanoate moiety, which enhances its functional properties and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-benzothiazol-2-ylmethyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate typically involves several steps:
Formation of Benzothiazole Core: : This involves the cyclization of 2-aminobenzenethiol with various aldehydes or ketones under acidic conditions.
Attachment of Butanoate Moiety: : The butanoate group is often introduced through esterification reactions using appropriate alcohols and carboxylic acids.
Final Coupling: : The final step involves coupling the benzothiazole core with the butanoate moiety, often requiring catalysts such as palladium or copper under controlled temperature and pressure.
Industrial Production Methods
In an industrial setting, the production is scaled up using continuous flow reactors which allow precise control over reaction parameters such as temperature, pressure, and reaction time. This ensures high yield and purity of the final product.
Chemical Reactions Analysis
1,3-benzothiazol-2-ylmethyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate undergoes various chemical reactions, including:
Oxidation: : Converts it into sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: : Employs reducing agents like lithium aluminum hydride to form different derivatives.
Substitution: : Nucleophilic or electrophilic substitution reactions modify the benzothiazole core or the butanoate side chain.
Common Reagents and Conditions: : Reagents such as sodium hydride, palladium on carbon, and methanol are commonly used, often under an inert atmosphere (nitrogen or argon) to prevent side reactions.
Major Products: : These reactions yield a variety of compounds, including benzothiazole derivatives, sulfoxides, sulfones, and reduced amines, each with distinct chemical properties and applications.
Scientific Research Applications
1,3-benzothiazol-2-ylmethyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate finds applications in:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Studied for its potential as a biochemical probe or imaging agent.
Medicine: : Investigated for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: : Used in the manufacturing of dyes, pesticides, and rubber accelerators.
Mechanism of Action
This compound exhibits its effects through:
Molecular Targets: : Interacting with enzymes or receptors in the biological systems.
Pathways Involved: : Influencing cellular pathways related to oxidative stress, apoptosis, and cell signaling.
Comparison with Similar Compounds
Compared to other benzothiazole derivatives, 1,3-benzothiazol-2-ylmethyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate stands out due to its unique combination of structural elements that confer specific chemical reactivity and biological activity.
Similar Compounds: : Includes other benzothiazole derivatives like:
2-Mercaptobenzothiazole
6-Nitrobenzothiazole
Benzothiazole-2-carboxylic acid Each compound has its own distinct properties and applications, making this compound a unique and valuable molecule in its own right.
Properties
IUPAC Name |
1,3-benzothiazol-2-ylmethyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-14(2)19(23-21(25)27-12-15-8-4-3-5-9-15)20(24)26-13-18-22-16-10-6-7-11-17(16)28-18/h3-11,14,19H,12-13H2,1-2H3,(H,23,25)/t19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSGRUWEMSDMRQ-IBGZPJMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC1=NC2=CC=CC=C2S1)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCC1=NC2=CC=CC=C2S1)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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